Epigermanidiol

Beschreibung

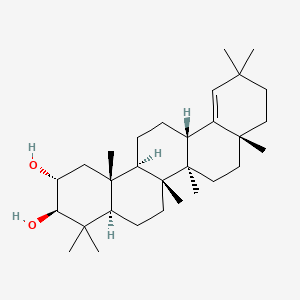

Epigermanidiol is a triterpenoid compound biosynthesized by the plant species Marsypianthes chamaedrys (Vahl.) Kuntze . Triterpenoids are a diverse class of organic compounds derived from squalene and are known for their structural complexity and biological activities. Epigermanidiol is classified among the germanicol-derived triterpenes, characterized by a pentacyclic structure with hydroxyl groups at specific positions. While its exact pharmacological profile remains understudied, triterpenoids like epigermanidiol are broadly associated with anti-inflammatory, antimicrobial, and cytotoxic properties. Its identification in M. chamaedrys highlights its natural occurrence alongside structurally related compounds such as α-amyrin, β-amyrin, and lupeol .

Eigenschaften

IUPAC Name |

(2R,3R,4aR,6aS,6aR,6bR,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicene-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)17-25)9-10-23-28(6)18-21(31)24(32)26(3,4)22(28)11-12-30(23,29)8/h17,19,21-24,31-32H,9-16,18H2,1-8H3/t19-,21-,22+,23-,24+,27-,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZAATCPIWGYJB-AIAIBBELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(C2=C1)CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3([C@@H](C1=CC(CC2)(C)C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of epigermanidiol typically involves the extraction from natural sources. The extraction process often includes the use of solvents such as hexane to isolate the compound from plant materials . The identification and purification of epigermanidiol are achieved through spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods

Industrial production of epigermanidiol is less common due to its natural abundance in certain plants. advancements in biotechnology and synthetic biology may pave the way for large-scale production through microbial fermentation or plant cell culture techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Epigermanidiol undergoes various chemical reactions, including:

Oxidation: Epigermanidiol can be oxidized to form epigermanidiol oxide.

Reduction: Reduction reactions can convert epigermanidiol to its corresponding alcohol derivatives.

Substitution: Substitution reactions involving epigermanidiol can lead to the formation of various derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid, sulfuric acid).

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of epigermanidiol, each with unique chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

Chemistry: Epigermanidiol is used as a precursor for the synthesis of other complex triterpenes and natural products.

Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Epigermanidiol and its derivatives are explored for use in cosmetics and pharmaceuticals due to their bioactive properties.

Wirkmechanismus

The mechanism of action of epigermanidiol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:

Modulation of Enzyme Activity: Epigermanidiol can inhibit or activate specific enzymes involved in metabolic pathways.

Interaction with Cellular Receptors: The compound may bind to cellular receptors, influencing signal transduction pathways.

Antioxidant Activity: Epigermanidiol exhibits antioxidant properties, protecting cells from oxidative stress and damage.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Epigermanidiol and Analogous Triterpenoids

| Compound | Core Structure | Hydroxylation Sites | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Epigermanidiol | Germanicol-derived | Undisclosed* | C₃₀H₅₀O₂ | 442.7 |

| α-Amyrin | Oleanane | C-3β | C₃₀H₅₀O | 426.7 |

| β-Amyrin | Ursane | C-3β | C₃₀H₅₀O | 426.7 |

| Lupeol | Lupane | C-3β | C₃₀H₅₀O | 426.7 |

| Lup-29(29)-ene-2α-3β-diol | Lupane | C-2α, C-3β | C₃₀H₅₀O₂ | 442.7 |

| Germanicol | Germanicol | C-3β | C₃₀H₅₀O | 426.7 |

Key Observations :

- Epigermanidiol and lup-29(29)-ene-2α-3β-diol are both diols, but their hydroxyl group positions differ. The former is germanicol-derived, while the latter is lupane-based .

- α-Amyrin, β-amyrin, and lupeol are monohydroxy triterpenes with distinct ring systems (oleanane, ursane, and lupane, respectively), influencing their stereochemical properties .

Functional Comparison

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.